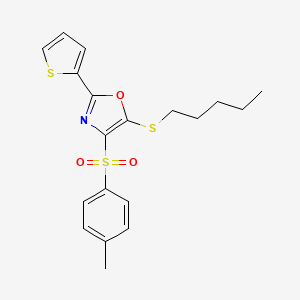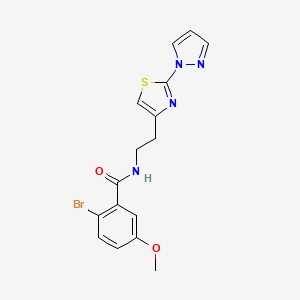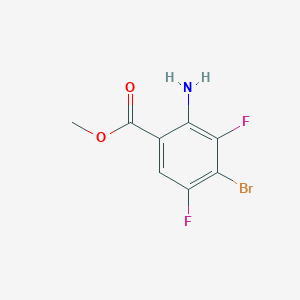
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole, also known as PTOT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTOT belongs to the family of oxazole derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. It has also been shown to have low toxicity and is well tolerated in animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, this compound has a short half-life, which may make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for the research of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of this compound analogs with improved properties, such as increased water solubility and longer half-life. These analogs may have even greater therapeutic potential than this compound itself.
Synthesis Methods
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole can be synthesized through a multi-step process that involves the reaction of 2-(thiophen-2-yl)-4-tosyl-5,5-dimethyl-1,3-oxazole with pentyl mercaptan in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized and yields high purity this compound for further research.
Scientific Research Applications
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its ability to inhibit the activity of certain enzymes, which play a role in the progression of cancer and other diseases.
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S3/c1-3-4-5-12-25-19-18(20-17(23-19)16-7-6-13-24-16)26(21,22)15-10-8-14(2)9-11-15/h6-11,13H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOEQCFEUFQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)






![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)